1H-INDOLE-3-ETHANOL, B-1H-INDOL-3-YL-, ACETATE (ESTER)
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Overview
Description
1H-INDOLE-3-ETHANOL, B-1H-INDOL-3-YL-, ACETATE (ESTER) is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.2371 . This compound belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1H-INDOLE-3-ETHANOL, B-1H-INDOL-3-YL-, ACETATE (ESTER) involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This method yields the corresponding tricyclic indole in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1H-INDOLE-3-ETHANOL, B-1H-INDOL-3-YL-, ACETATE (ESTER) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different indole-based compounds.
Substitution: Electrophilic substitution reactions readily occur on the indole nucleus due to the delocalization of π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include various indole derivatives with potential biological activities .
Scientific Research Applications
1H-INDOLE-3-ETHANOL, B-1H-INDOL-3-YL-, ACETATE (ESTER) has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 1H-INDOLE-3-ETHANOL, B-1H-INDOL-3-YL-, ACETATE (ESTER) involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling, gene expression, and enzyme activity . The specific pathways and targets depend on the particular derivative and its intended application.
Comparison with Similar Compounds
1H-INDOLE-3-ETHANOL, B-1H-INDOL-3-YL-, ACETATE (ESTER) can be compared with other similar compounds such as:
1H-Indole-3-acetic acid: A plant hormone involved in cell elongation and division.
1H-Indole-3-carbaldehyde: Known for its diverse biological activities and applications in medicinal chemistry.
Tryptophol: Another indole derivative with applications in biological research.
The uniqueness of 1H-INDOLE-3-ETHANOL, B-1H-INDOL-3-YL-, ACETATE (ESTER) lies in its specific structure and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
88321-08-8 |
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Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2,2-bis(1H-indol-3-yl)ethyl acetate |
InChI |
InChI=1S/C20H18N2O2/c1-13(23)24-12-18(16-10-21-19-8-4-2-6-14(16)19)17-11-22-20-9-5-3-7-15(17)20/h2-11,18,21-22H,12H2,1H3 |
InChI Key |
WVYKLTYBFRKLOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C1=CNC2=CC=CC=C21)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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